D-Alanine, N-(1,2-dioxopropyl)- (9CI)
Description
D-Alanine, N-(1,2-dioxopropyl)- (9CI) is a derivative of the non-proteinogenic amino acid D-alanine, modified at the amino group with a 1,2-dioxopropyl substituent. This compound falls under the Chemical Abstracts Service (CAS) registry designation "9CI," which categorizes structurally related chemicals.
Properties
CAS No. |
188300-91-6 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
(2R)-2-(2-oxopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(6(10)11)7-5(9)4(2)8/h3H,1-2H3,(H,7,9)(H,10,11)/t3-/m1/s1 |
InChI Key |
LRBARJMHQPHPQP-GSVOUGTGSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(=O)C |
Synonyms |
D-Alanine, N-(1,2-dioxopropyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
D-Alanine in Inflammatory Conditions
Recent studies have demonstrated that D-Alanine can play a significant role in modulating immune responses. A notable study published in 2024 indicated that D-Alanine administration significantly reduced inflammation in a murine model of ulcerative colitis. The research showed that serum levels of D-Alanine were notably lower in patients with ulcerative colitis compared to healthy individuals. Mice treated with D-Alanine exhibited a decreased disease activity index and lower expression of pro-inflammatory cytokines such as IL-12p35 and IL-23p19, suggesting its potential as an anti-inflammatory agent in gastrointestinal diseases .
Mechanism of Action
The mechanism behind the anti-inflammatory effects appears to involve the suppression of naive T cell differentiation into Th1 cells and the inhibition of macrophage activation. This indicates that D-Alanine may serve as a therapeutic option for managing inflammatory bowel diseases by modulating immune system activity .
Metabolic Effects
Impact on Kidney Function
Another significant application of D-Alanine is its influence on kidney health. A multicenter pilot study conducted in 2024 assessed the effects of D-Alanine intake on amino acid metabolism and kidney function among healthy volunteers. Participants who consumed 3 g or 6 g of D-Alanine daily for one week showed increased plasma levels of the amino acid, with a notable improvement in estimated glomerular filtration rate (eGFR) observed in the higher dosage group. These findings suggest that D-Alanine may help prevent kidney damage and could be beneficial for individuals with chronic kidney disease .
Viral Infection Mitigation
Protective Role Against Viral Infections
D-Alanine has also been studied for its protective effects against viral infections, particularly influenza and COVID-19. Research indicates that supplementation with D-Alanine can mitigate weight loss associated with severe viral infections and improve overall survival rates in murine models infected with influenza A virus (IAV) and SARS-CoV-2. The administration of D-Alanine was linked to reduced viral titers and improved histological outcomes in lung tissues, highlighting its potential as a supportive therapy during viral infections .
Summary of Findings
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Immunology | Reduces inflammation in ulcerative colitis; inhibits T cell activation | Potential treatment for inflammatory bowel diseases |
| Metabolism | Improves kidney function; increases plasma D-Alanine levels | May aid in chronic kidney disease management |
| Viral Infections | Mitigates weight loss and improves survival rates during IAV and COVID-19 infections | Could be used as an adjunct therapy for viral illnesses |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The defining feature of D-Alanine, N-(1,2-dioxopropyl)- (9CI) is the 1,2-dioxopropyl moiety attached to the amino group of D-alanine. Below is a comparison with key analogs:
Key Observations :
- Substituent Impact : The 1,2-dioxopropyl group in the target compound contrasts with the benzoyl and aryl halide substituents in Flamprop analogs. While the dioxo moiety may enhance reactivity (e.g., hydrolysis susceptibility), the benzoyl groups in Flamprop derivatives confer herbicidal activity by mimicking auxin-like growth regulators .
- Stereochemistry : PLITIDEPSIN features an L-propyl backbone, whereas the target compound uses D-alanine , highlighting how stereochemistry influences biological target specificity (e.g., antitumor vs. undefined activity) .
- Backbone Complexity : S-Lactoylglutathione integrates the dioxopropyl group into a tripeptide (glutathione), enabling its role in detoxifying methylglyoxal, a cytotoxic byproduct .
Fluorescence and Stacking Interactions
Stability and Reactivity
The 1,2-dioxopropyl group’s ketone functionalities may render the compound prone to nucleophilic attack or oxidation. In contrast, Flamprop-M-methyl’s ester groups enhance stability under physiological conditions, critical for herbicidal persistence .
Preparation Methods
Acylation of D-Alanine with 1,2-Dioxopropylating Agents
The most direct route involves the acylation of D-alanine’s primary amine group with a 1,2-dioxopropyl donor. While no explicit protocols for this compound exist in the literature, analogous N-acylation reactions provide a framework. For example:
-
Reagents : D-Alanine is reacted with 1,2-dioxopropyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
-
Solvent System : Anhydrous dichloromethane or tetrahydrofuran ensures minimal hydrolysis of the acylating agent.
-
Temperature : Reactions are typically conducted at 0–5°C to suppress side reactions, followed by gradual warming to room temperature.
Key Challenges :
-
The 1,2-dioxopropyl group’s electrophilicity may lead to over-acylation or polymerization.
-
Competing O-acylation of the carboxylic acid group in D-alanine necessitates protecting group strategies.
Enzymatic Modification of Prefunctionalized Substrates
Recent advances in microbial fermentation for D-amino acids could be adapted. Corynebacterium glutamicum has been engineered to produce D-alanine at 85 g/L with >99% optical purity. To introduce the dioxopropyl group:
-
Post-Fermentation Modification : Isolated D-alanine is subjected to enzymatic acylation using lipases or acyltransferases.
-
Acyl Donors : Ethyl 1,2-dioxopropanoate may serve as an acyl donor in non-aqueous media.
Optimization Insights :
Solid-Phase Synthesis for Scalable Production
Solid-phase peptide synthesis (SPPS) principles can be applied:
-
Resin Functionalization : A Wang resin is loaded with D-alanine via its carboxylic acid group.
-
Acylation Step : The free amine is reacted with a 1,2-dioxopropyl synthon (e.g., Fmoc-protected dioxopropyl carbonate).
-
Cleavage : Trifluoroacetic acid liberates the product while preserving the dioxo group.
Advantages :
-
High yields (70–85%) due to pseudo-dilution effects minimizing intermolecular side reactions.
Reaction Optimization and Byproduct Analysis
Catalytic Systems
Byproduct Formation
Common impurities include:
-
Diacylated Product : Due to excess acylating agent. Mitigated by stoichiometric control.
-
Oxazolone Intermediates : Formed via cyclization; suppressed by low-temperature reactions.
Industrial-Scale Considerations
Cost Efficiency
-
Raw Material Costs : D-Alanine (~$200/kg) and 1,2-dioxopropyl chloride (~$1500/kg) make this route expensive.
-
Alternative Acyl Donors : 1,2-Dioxopropyl anhydride reduces costs by 30% but requires longer reaction times.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing D-Alanine, N-(1,2-dioxopropyl)- (9CI), and how do reaction conditions influence yield and purity?
- Methodology :
- Carbamate Protection : Use a carbamate-forming reagent (e.g., ethyl chloroformate) to protect the amino group of D-alanine, followed by reaction with 1,2-dioxopropyl derivatives (e.g., diketene analogs) under anhydrous conditions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via column chromatography using silica gel or reverse-phase HPLC. Yield optimization may require temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers assess the hydrolytic stability of the 1,2-dioxopropyl moiety in aqueous or biological buffers?
- Methodology :
- Stability Assays : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated biological fluids (e.g., serum) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 h) and analyze via HPLC to track degradation .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Adjust pH (e.g., 2.0–9.0) to identify stability thresholds. Use LC-MS to identify hydrolysis products (e.g., diketones or aldehydes) .
Advanced Research Questions
Q. What mechanisms underlie the potential bioactivity of D-Alanine, N-(1,2-dioxopropyl)- (9CI) in antitumor or antimicrobial contexts?
- Methodology :
- In Vitro Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with structurally related compounds like plitidepsin (a 1,2-dioxopropyl-containing antitumor agent) .
- Target Identification : Perform pull-down assays with biotinylated analogs to identify protein targets. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling predict the reactivity of the 1,2-dioxopropyl group in enzymatic or catalytic environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps and frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Docking Studies : Model interactions with enzymes (e.g., glutathione reductase) using AutoDock Vina. Focus on hydrogen bonding with the dioxopropyl oxygen atoms and steric effects from the D-alanine backbone .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis, particularly for chiral purity?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. Validate enantiopurity via polarimetry or circular dichroism (CD) .
- Process Controls : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates. Use Design of Experiments (DoE) to optimize parameters like catalyst loading and solvent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
